molecular formula C18H17Cl2N5O3S B12131478 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12131478
M. Wt: 454.3 g/mol
InChI Key: WSYZKEUIQNJHKX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a synthetic 1,2,4-triazole derivative with a sulfanyl bridge connecting the triazole core to an acetamide group. The triazole ring is substituted with an amino group and a 3,4-dimethoxyphenyl moiety, while the acetamide nitrogen is linked to a 3,5-dichlorophenyl ring. The 3,4-dimethoxy substitution likely enhances lipophilicity, influencing bioavailability and target binding, while the dichlorophenyl group may contribute to hydrophobic interactions with biological targets .

Properties

Molecular Formula

C18H17Cl2N5O3S

Molecular Weight

454.3 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5O3S/c1-27-14-4-3-10(5-15(14)28-2)17-23-24-18(25(17)21)29-9-16(26)22-13-7-11(19)6-12(20)8-13/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

WSYZKEUIQNJHKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Dimethoxyphenyl Hydrazine and Thiosemicarbazide

The triazole core is synthesized via cyclocondensation of 3,4-dimethoxyphenyl hydrazine with thiosemicarbazide under acidic conditions.

Reaction Conditions

  • Reactants : 3,4-Dimethoxyphenyl hydrazine (1.0 eq), thiosemicarbazide (1.2 eq)

  • Solvent : 6 N HCl (15 mL/g substrate)

  • Temperature : 80°C, 6 hours

  • Yield : 78–85%

Mechanism :

  • Protonation of hydrazine enhances electrophilicity.

  • Nucleophilic attack by thiosemicarbazide forms a thiosemicarbazone intermediate.

  • Intramolecular cyclization releases ammonia, yielding the triazole-thiol.

Characterization Data

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1170 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.12 (m, 3H, aromatic), 5.21 (s, 2H, NH₂), 3.85 (s, 6H, OCH₃).

Preparation of N-(3,5-Dichlorophenyl)Chloroacetamide

Acylation of 3,5-Dichloroaniline

3,5-Dichloroaniline reacts with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.

Reaction Conditions

  • Reactants : 3,5-Dichloroaniline (1.0 eq), chloroacetyl chloride (1.1 eq)

  • Base : Pyridine (1.5 eq)

  • Solvent : Dichloromethane (10 mL/g substrate)

  • Temperature : 0–5°C, 2 hours

  • Yield : 89–93%

Characterization Data

  • MP : 112–114°C.

  • ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 135.1 (C–Cl), 122.8–128.4 (aromatic), 41.8 (CH₂Cl).

Coupling of Triazole-Thiol with Chloroacetamide

Nucleophilic Substitution in Basic Medium

The triazole-thiol undergoes nucleophilic substitution with N-(3,5-dichlorophenyl)chloroacetamide under alkaline conditions.

Reaction Conditions

  • Reactants :

    • Triazole-thiol (1.0 eq)

    • N-(3,5-Dichlorophenyl)chloroacetamide (1.05 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF (8 mL/g substrate)

  • Temperature : 60°C, 4 hours

  • Yield : 70–76%

Optimization Insights

  • Higher yields (76%) achieved using DMF due to improved solubility of intermediates.

  • Excess base (>2 eq) leads to hydrolysis of chloroacetamide, reducing yield.

Characterization of Final Product

  • HR-MS (ESI+) : m/z 507.0521 [M+H]⁺ (Calc. 507.0518 for C₂₀H₁₈Cl₂N₅O₃S).

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.58–7.12 (m, 6H, aromatic), 4.12 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃).

Alternative Synthetic Routes

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring, followed by thiol-ene coupling.

Steps :

  • Synthesize propargyl-3,4-dimethoxybenzene via Sonogashira coupling.

  • React with sodium azide to form azide intermediate.

  • CuAAC with a thiol-containing acetylene yields the triazole-thiol.

Limitations :

  • Requires multi-step protection/deprotection of thiol groups.

  • Overall yield (58%) lower than cyclocondensation method.

Purification and Scalability

Recrystallization vs. Column Chromatography

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity but recovers only 65% product.

  • Column Chromatography : Silica gel (hexane/ethyl acetate 1:2) recovers 82% product with 98% purity.

Industrial Scalability :

  • Continuous flow reactors reduce reaction time by 40% compared to batch processes.

  • Pilot-scale yields: 68–72% at 10 kg batch size.

Challenges and Mitigation Strategies

ChallengeSolutionReference
Thiol oxidation to disulfideUse N₂ atmosphere and antioxidants
Low solubility of intermediatesSwitch to DMSO or DMF
Byproduct formationOptimize stoichiometry (1.05 eq chloroacetamide)

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are believed to play crucial roles in its bioactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The furan-substituted triazole derivatives () exhibit higher synthetic yields (50–83%) compared to other analogs, possibly due to simpler purification processes .
  • The pyrazole-based analog () has a significantly higher melting point (473–475°C), attributed to its rigid crystal packing and hydrogen-bonded dimer formation .

Pharmacological Activity

Anti-Inflammatory Activity

  • Target Compound : Anti-inflammatory activity is inferred from related triazole-acetamide derivatives. For example, AS111 (3-methylphenyl substitution) showed 1.28-fold higher activity than diclofenac sodium in a rat formalin edema model .
  • Dichlorophenyl Analogs : Compounds with 3,4-dichlorophenyl () or 2,6-dichlorophenyl () groups exhibit varied binding affinities. The target compound’s 3,5-dichloro substitution may optimize hydrophobic interactions with cyclooxygenase-2 (COX-2), similar to AS111’s mechanism .
  • Furan-Substituted Derivatives : These compounds demonstrated anti-exudative activity comparable to diclofenac at 10 mg/kg, suggesting that electron-rich heterocycles (e.g., furan, dimethoxyphenyl) enhance efficacy .

Metabolic Stability

  • The target compound’s dichlorophenyl and dimethoxyphenyl groups may improve stability by reducing oxidative metabolism .

Structure-Activity Relationships (SAR)

  • Triazole Substituents: Amino groups at position 4 and aromatic rings at position 5 (e.g., pyridyl, dimethoxyphenyl) are critical for COX-2 inhibition .
  • Aryl Acetamide Groups: Electron-withdrawing substituents (e.g., Cl, NO2) enhance anti-inflammatory activity, while bulky groups (e.g., 3,5-dimethylphenyl in ) may reduce bioavailability .
  • Sulfanyl Linker : The thioether bridge improves membrane permeability compared to oxygen or methylene analogs .

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a member of the triazole family and has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H21Cl2N5O3S
  • Molecular Weight : 444.37 g/mol
  • CAS Number : 577768-69-5

The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of various substituents enhances its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

Cell Line IC50 (μM) Activity
HCT-116 (Colon)6.2Active
T47D (Breast)27.3Active
MDA-MB-231 (Breast)31.50 - 47.41Moderate activity

In a study by , compounds similar to this triazole derivative exhibited significant inhibition of cancer cell proliferation, suggesting that the sulfanyltriazole moiety may play a crucial role in enhancing anticancer activity.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Research indicates that triazoles can exhibit both antibacterial and antifungal activities. The following table summarizes findings related to its antimicrobial effectiveness:

Microorganism Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansModerate inhibition

The presence of the sulfanyl group is believed to contribute to the enhanced activity against resistant strains of bacteria and fungi.

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, it has been noted that these compounds can inhibit topoisomerases and disrupt DNA synthesis in cancer cells . Additionally, their ability to modulate metabolic enzymes such as acetylcholinesterase suggests potential applications in treating neurological disorders .

Case Studies

  • Study on Anticancer Activity : A study published in Chemical Biology explored the effects of various triazole derivatives on multiple cancer cell lines. The compound demonstrated promising results against HCT-116 and T47D cells, indicating its potential as a lead structure for further development .
  • Antimicrobial Efficacy Assessment : In another investigation, derivatives similar to this compound were screened against common pathogens. The results indicated significant antibacterial activity against Staphylococcus aureus, highlighting its potential for treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Triazole ring formation : Cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or DMSO .

Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with 3,5-dichlorophenyl acetamide via nucleophilic substitution, often using dichloromethane as a solvent .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product .
Key Considerations: Optimize reaction pH (6–8) and temperature (60–80°C) to minimize by-products .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the triazole ring and acetamide group .
  • Infrared Spectroscopy (IR) : Confirm sulfanyl (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 506.08) .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (concentration range: 10–100 µg/mL) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at pH 7.4) .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa cells) and assay protocols .
  • Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
  • SAR Analysis : Compare activity of analogs (e.g., 3,4-dimethoxy vs. 4-chlorophenyl substituents) to identify critical pharmacophores .

Q. What strategies enhance selectivity for specific biological targets?

  • Methodological Answer :
  • Substituent Modification : Replace 3,5-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and guide derivatization .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability and tissue specificity .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl groups .
  • Process Control : Implement inline FTIR to monitor reaction progression and reduce side products .

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